molecular formula C16H24Cl2N2O2S B225364 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B225364
M. Wt: 379.3 g/mol
InChI Key: MNXFXCHVFPPZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. TMB-4 has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is not fully understood. However, it is believed that 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its antibacterial activity by inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls. 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide may also disrupt bacterial membrane integrity and inhibit bacterial DNA synthesis. The antifungal activity of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is believed to be due to its ability to inhibit fungal cell wall synthesis. The antiviral activity of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is believed to be due to its ability to inhibit viral replication. The anti-inflammatory activity of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its antibacterial, antifungal, antiviral, and anti-inflammatory properties, 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess antioxidant activity. 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to possess neuroprotective activity by inhibiting the production of reactive oxygen species (ROS) and reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in lab experiments is its broad-spectrum antibacterial, antifungal, and antiviral activity. 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is also relatively stable and has a long shelf life. However, one of the limitations of using 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in lab experiments is its potential toxicity. 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to be toxic to human cells at high concentrations.

Future Directions

There are several future directions for the study of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One area of research is the development of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide derivatives with improved antibacterial, antifungal, and antiviral activity. Another area of research is the investigation of the neuroprotective effects of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in animal models of neurodegenerative diseases. Furthermore, the potential use of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide as a therapeutic agent for the treatment of inflammatory diseases should be explored. Finally, the safety and toxicity of 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in human clinical trials should be investigated.

Synthesis Methods

4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form the corresponding sulfonamide. The second step involves the chlorination of the sulfonamide using thionyl chloride to produce 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and respiratory syncytial virus (RSV). Furthermore, 4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Molecular Formula

C16H24Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

4,5-dichloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H24Cl2N2O2S/c1-10-6-12(17)13(18)7-14(10)23(21,22)19-11-8-15(2,3)20-16(4,5)9-11/h6-7,11,19-20H,8-9H2,1-5H3

InChI Key

MNXFXCHVFPPZHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl)Cl

Origin of Product

United States

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